N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
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Description
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a useful research compound. Its molecular formula is C13H10F3N9O and its molecular weight is 365.28. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antifungal Applications
- Antimicrobial Activities: Some [1,2,4]triazolo[4,3-b]pyridazine derivatives have been synthesized and screened for their antimicrobial activities. Derivatives such as those containing amide functionalities showed good to moderate activity against a range of test microorganisms, suggesting their potential use in developing new antimicrobial agents (Bektaş et al., 2007).
Anti-inflammatory and Antihistaminic Activities
- Eosinophil Infiltration Inhibitors: A series of fused pyridazine compounds were synthesized and evaluated for their antihistaminic activity and inhibitory effect on eosinophil infiltration, indicating potential applications in treating conditions such as atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).
Antioxidant Properties
- Antioxidant Ability: Novel derivatives bearing the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl) moiety demonstrated significant antioxidant abilities, suggesting their potential for applications requiring oxidative stress mitigation (Shakir et al., 2017).
Properties
IUPAC Name |
N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N9O/c1-26-11-5-4-8-18-20-10(24(8)23-11)6-17-7-2-3-9-19-21-12(13(14,15)16)25(9)22-7/h2-5H,6H2,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHATTDGRXPJAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2CNC3=NN4C(=NN=C4C(F)(F)F)C=C3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N9O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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